m-PEG10-NHS ester

Description

Properties

Molecular Formula |

C26H47NO14 |

|---|---|

Molecular Weight |

597.6 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C26H47NO14/c1-31-6-7-33-10-11-35-14-15-37-18-19-39-22-23-40-21-20-38-17-16-36-13-12-34-9-8-32-5-4-26(30)41-27-24(28)2-3-25(27)29/h2-23H2,1H3 |

InChI Key |

AHACEXJKYSNKKI-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>95% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

m-PEG10-NHS ester |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of m-PEG10-NHS Ester

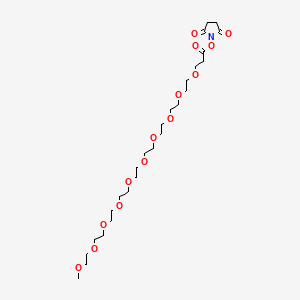

m-PEG10-NHS ester is a heterobifunctional crosslinking reagent characterized by a methoxy-terminated polyethylene glycol (PEG) chain of ten ethylene oxide units, which is activated with an N-hydroxysuccinimide (NHS) ester. This reagent is extensively utilized in bioconjugation, particularly for the PEGylation of proteins, peptides, and other biomolecules. The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate while reducing its immunogenicity.[1][2][3] The NHS ester provides a reactive handle for the covalent attachment to primary amines.[1][2]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that there can be minor variations in the molecular formula and weight between different suppliers due to the nature of the propanoic acid linker attached to the PEG chain.

| Property | Value | References |

| Molecular Formula | C26H47NO14 | |

| C28H51NO15 | ||

| Molecular Weight | 597.7 g/mol | |

| 597.66 g/mol | ||

| 641.71 g/mol | ||

| CAS Number | 2490419-63-9 | |

| Appearance | White to off-white solid | |

| Purity | Typically >95% (can degrade over time) | |

| Solubility | Soluble in water, DMSO, DMF, and DCM |

Reactivity and Stability

The reactivity of this compound is centered around the NHS ester functional group. This group readily reacts with primary amines, such as those on the N-terminus of proteins or the side chain of lysine residues, to form a stable amide bond. This reaction proceeds via a nucleophilic acyl substitution mechanism.

The reaction is most efficient in the pH range of 7.0 to 9.0. At a pH below 7, the amine is protonated, which reduces its nucleophilicity. Conversely, at a pH above 9, the hydrolysis of the NHS ester becomes a significant competing reaction, which reduces the overall yield of the desired conjugate.

The primary stability concern for this compound is its susceptibility to hydrolysis. The presence of moisture can lead to the hydrolysis of the NHS ester, rendering the reagent inactive. Therefore, proper storage and handling are critical to maintain its reactivity.

Storage and Handling Recommendations:

-

Solid Form: For long-term storage, the solid reagent should be stored at -20°C under desiccated conditions. The vial should be tightly sealed to prevent moisture ingress. Before use, the container should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture onto the reagent.

-

In Solution: It is highly recommended to prepare solutions of this compound immediately before use. If a stock solution is necessary, it should be prepared in a dry, amine-free organic solvent such as DMSO or DMF and stored in aliquots at -20°C for up to one month or at -80°C for up to six months.

Experimental Protocols

This protocol provides a general workflow for the covalent attachment of this compound to a protein.

Materials:

-

This compound

-

Protein of interest

-

Amine-free reaction buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)

-

Purification system (e.g., desalting column or dialysis cassette)

Procedure:

-

Protein Preparation: Dissolve the protein to be labeled in the amine-free reaction buffer to a concentration of 1-10 mg/mL.

-

Reagent Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

-

PEGylation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes at room temperature.

-

Purification: Remove the excess, unreacted this compound and the NHS byproduct by purifying the PEGylated protein using a desalting column or dialysis.

The reactivity of the NHS ester can diminish over time due to hydrolysis. This protocol allows for a quantitative assessment of the active NHS ester content.

Materials:

-

This compound reagent

-

Amine-free buffer (e.g., phosphate buffer, pH 7.0-8.0)

-

0.5-1.0 N NaOH

-

Spectrophotometer and quartz cuvettes

Procedure:

-

Dissolve 1-2 mg of the this compound in 2 mL of the amine-free buffer. Prepare a blank with 2 mL of the same buffer.

-

Immediately measure the absorbance of the NHS ester solution at 260 nm, using the blank to zero the spectrophotometer. This reading corresponds to the baseline absorbance.

-

To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH and mix by vortexing for 30 seconds. This rapidly hydrolyzes the NHS ester.

-

Within one minute, measure the absorbance of the base-hydrolyzed solution at 260 nm.

-

The increase in absorbance at 260 nm is proportional to the amount of NHS released upon hydrolysis, and thus to the amount of active NHS ester in the sample.

Analytical Characterization

The characterization of this compound and its conjugates can be performed using a variety of analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for confirming the identity and purity of the reagent and for determining the extent of PEGylation in the final conjugate. Due to the lack of a strong UV chromophore in the PEG chain, charged aerosol detection (CAD) can be employed for more sensitive quantification of both the PEG reagent and the PEGylated product. Two-dimensional liquid chromatography (2D-LC), often combining size-exclusion chromatography (SEC) with reversed-phase chromatography, can provide comprehensive separation and analysis of complex reaction mixtures.

References

An In-depth Technical Guide to m-PEG10-NHS Ester: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (10)-N-hydroxysuccinimidyl ester (m-PEG10-NHS ester), a versatile heterobifunctional crosslinker. We will delve into its chemical structure, molecular weight, and physical properties, alongside detailed experimental protocols for its application in protein labeling, antibody-drug conjugate (ADC) development, and Proteolysis Targeting Chimera (PROTAC) synthesis.

Core Concepts: Structure and Reactivity

This compound is a chemical modification reagent comprised of three key functional components: a methoxy-terminated polyethylene glycol (m-PEG) chain, a linear spacer of ten ethylene glycol units, and a highly reactive N-hydroxysuccinimidyl (NHS) ester. The m-PEG moiety imparts hydrophilicity, which can enhance the solubility and reduce the immunogenicity of the conjugated molecule. The NHS ester group provides a mechanism for covalent attachment to primary amines (-NH2), which are readily available on proteins and other biomolecules.

It is important to note that a discrepancy exists in the reported molecular formula and weight for this compound across various suppliers. While some sources indicate a molecular formula of C28H51NO15 with a molecular weight of 641.71 g/mol , a more frequently cited set of values is a molecular formula of C26H47NO14 and a molecular weight of approximately 597.7 g/mol . Researchers should verify the specific product information from their supplier. For the purposes of this guide, we will proceed with the more commonly referenced values.

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C26H47NO14 | [1] |

| Molecular Weight | ~597.7 g/mol | [2] |

| Purity | Typically >95% | |

| Solubility | Soluble in DMSO, DMF, and water | |

| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | |

| Target Functional Group | Primary amines (-NH2) | [1] |

| Optimal Reaction pH | 7.2 - 8.5 | [3] |

Mechanism of Action: The NHS Ester Reaction

The utility of this compound lies in the specific and efficient reaction of the NHS ester with primary amines to form a stable amide bond. This reaction, a nucleophilic acyl substitution, proceeds readily in aqueous or organic solvents. The primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This results in the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.

The reaction is highly pH-dependent. At a pH below 7, the primary amines are protonated, which significantly reduces their nucleophilicity and slows the reaction rate. Conversely, at a pH above 8.5, the hydrolysis of the NHS ester becomes a competing reaction, which can reduce the overall efficiency of the conjugation.

Figure 1. Reaction of this compound with a primary amine.

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound. It is crucial to note that these are general protocols and may require optimization based on the specific protein, antibody, or small molecule being used.

Protocol 1: General Protein Labeling

This protocol outlines the steps for conjugating this compound to a protein containing accessible primary amines (e.g., lysine residues).

Materials:

-

This compound

-

Protein of interest

-

Amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines, as they will compete with the desired reaction.

-

Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A typical concentration is 10 mg/mL.

-

Conjugation Reaction:

-

Calculate the required amount of this compound. A 10- to 50-fold molar excess of the NHS ester to the protein is a common starting point. The optimal ratio should be determined empirically.

-

Add the calculated volume of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent protein denaturation.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove the excess, unreacted this compound and the NHS byproduct using a desalting column or by dialysis against an appropriate buffer.

-

Characterization: Characterize the conjugate to determine the degree of labeling (DOL) using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the PEG linker contains a chromophore.

Figure 2. Experimental workflow for general protein labeling.

Protocol 2: Antibody-Drug Conjugate (ADC) Development

This protocol describes a two-step process for generating an ADC, where a drug is first conjugated to an amino-PEG linker, which is then activated and conjugated to an antibody.[4]

Part A: Synthesis of Drug-Linker Conjugate

-

Drug Activation (if necessary): If the drug contains a carboxylic acid, it can be activated to an NHS ester using standard carbodiimide chemistry (e.g., EDC and NHS).

-

Conjugation to Amino-PEG-Acid: The activated drug is then reacted with an amino-PEG-acid linker.

-

Purification: The drug-linker conjugate is purified, typically by reverse-phase HPLC.

Part B: Conjugation to Antibody

-

Activation of Drug-Linker: The carboxylic acid on the drug-PEG linker is activated to an NHS ester using EDC and Sulfo-NHS.

-

Antibody Preparation: The antibody is prepared in an amine-free buffer at a suitable concentration (e.g., 5-10 mg/mL).

-

Conjugation Reaction: The activated drug-linker is added to the antibody solution. The reaction is incubated for 2-4 hours at room temperature.

-

Purification: The ADC is purified from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterization: The drug-to-antibody ratio (DAR) is determined using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

Figure 3. Experimental workflow for ADC development.

Protocol 3: PROTAC Synthesis

This protocol outlines the synthesis of a PROTAC using a modular approach where this compound is used to connect a ligand for a target protein (POI ligand) with a ligand for an E3 ubiquitin ligase.

Assumptions:

-

The POI ligand has a primary amine for conjugation.

-

The E3 ligase ligand has a carboxylic acid for activation.

Procedure:

-

E3 Ligase Ligand Activation: The carboxylic acid on the E3 ligase ligand is activated to an NHS ester using EDC and NHS in an anhydrous organic solvent (e.g., DMF).

-

Conjugation to Linker: The activated E3 ligase ligand is reacted with one end of a diamino-PEG10 linker. The reaction is monitored by LC-MS.

-

Purification of Ligand-Linker: The resulting E3 ligase ligand-linker conjugate with a terminal amine is purified by HPLC.

-

Activation of Ligand-Linker: The terminal amine of the purified E3 ligase ligand-linker is then available for the next step.

-

Conjugation to POI Ligand: In a separate reaction, the carboxylic acid of a POI-ligand-linker intermediate is activated to an NHS ester.

-

Final PROTAC Assembly: The activated POI-ligand-linker is reacted with the E3 ligase ligand-linker to form the final PROTAC.

-

Final Purification: The final PROTAC is purified by preparative HPLC.

-

Characterization: The structure and purity of the final PROTAC are confirmed by LC-MS and NMR.

Figure 4. Experimental workflow for PROTAC synthesis.

Conclusion

This compound is a valuable tool for researchers in the fields of chemical biology, drug discovery, and diagnostics. Its well-defined structure, coupled with the reliable reactivity of the NHS ester, provides a robust method for the modification of biomolecules. The hydrophilic PEG spacer offers the added benefits of improved solubility and potentially reduced immunogenicity of the resulting conjugates. The detailed protocols provided in this guide serve as a starting point for the successful application of this compound in a variety of bioconjugation strategies. As with any chemical reaction, optimization of the reaction conditions is key to achieving the desired outcome.

References

An In-depth Technical Guide to m-PEG10-NHS Ester and its Comparison with Other PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methoxy-polyethylene glycol (10)-N-hydroxysuccinimidyl ester (m-PEG10-NHS ester), a discrete PEG linker, and compares its properties and applications to other commonly used PEG linkers. This document is intended to assist researchers in selecting the optimal PEGylation strategy for their specific bioconjugation and drug delivery needs.

Introduction to PEGylation and PEG Linkers

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small drugs, is a widely adopted strategy in pharmaceutical and biotechnology industries. This modification can significantly enhance the therapeutic properties of the conjugated molecule by:

-

Increasing solubility and stability : The hydrophilic nature of the PEG polymer can improve the solubility of hydrophobic molecules and protect them from enzymatic degradation.[1]

-

Prolonging circulation half-life : The increased hydrodynamic size of the PEGylated molecule reduces renal clearance, leading to a longer in-vivo half-life.[2]

-

Reducing immunogenicity : The PEG chain can mask epitopes on the molecule's surface, reducing its recognition by the immune system.[2]

PEG linkers are the tools that facilitate this conjugation. They are broadly categorized based on their structure (linear or branched), molecular weight distribution (monodisperse or polydisperse), and the reactive functional groups at their termini.[3]

This compound: A Profile

This compound is a specific type of PEG linker with the following key characteristics:

-

Monodispersity : It is a discrete (dPEG®) linker, meaning it has a precisely defined structure with exactly ten ethylene glycol units. This uniformity is a significant advantage over traditional polydisperse PEGs, which are mixtures of polymers with varying chain lengths.[4] The homogeneity of monodisperse PEGs ensures better batch-to-batch consistency and simplifies the characterization of the final conjugate.

-

Methoxy-capped : The "m" in m-PEG indicates that one terminus of the PEG chain is capped with a methoxy group, rendering it inert. This prevents crosslinking between molecules.

-

NHS Ester Reactive Group : The other terminus features an N-hydroxysuccinimidyl (NHS) ester. This functional group reacts efficiently with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus of proteins) under mild conditions (pH 7-9) to form a stable amide bond.

Key Differences: this compound vs. Other PEG Linkers

The choice of a PEG linker is critical and depends on the specific application. Here, we compare this compound to other classes of PEG linkers based on several key parameters.

Monodisperse (e.g., this compound) vs. Polydisperse PEG Linkers

The primary distinction of this compound is its monodisperse nature.

| Feature | Monodisperse PEG (e.g., this compound) | Polydisperse PEG |

| Composition | Single molecular weight and defined structure. | Mixture of polymers with a distribution of molecular weights. |

| Purity & Reproducibility | High purity, leading to homogenous conjugates and high batch-to-batch reproducibility. | Heterogeneous conjugates, making characterization and ensuring consistency more challenging. |

| Pharmacokinetics | More predictable pharmacokinetic profile. | Variable pharmacokinetic profiles due to the mixture of sizes. |

| Regulatory Approval | Simplified analytical characterization for regulatory submissions. | More complex analytical data required for regulatory approval. |

| Applications | Ideal for small molecule drugs and when precise control over the conjugate is critical. | Commonly used for PEGylating large proteins where some heterogeneity is acceptable. |

Effect of PEG Chain Length

The length of the PEG chain significantly impacts the properties of the conjugate. While this guide focuses on this compound, it is important to understand how it compares to linkers with different numbers of PEG units.

| Property | Shorter PEG Chains (e.g., m-PEG4, m-PEG8) | Longer PEG Chains (e.g., m-PEG12, m-PEG24) |

| Solubility Enhancement | Moderate improvement in solubility. | Significant improvement in solubility, especially for highly hydrophobic molecules. |

| Steric Hindrance | Less steric hindrance, which can be advantageous for receptor binding. | Increased steric hindrance, which may negatively impact binding affinity but can also provide better shielding from proteases and the immune system. |

| In Vivo Half-Life | Modest increase in circulation time. | Substantial increase in circulation time due to a larger hydrodynamic radius. |

| Immunogenicity | Less effective at masking immunogenic epitopes. | More effective at reducing immunogenicity. |

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

| ADC with Varying PEG Lengths | Plasma Clearance | Reference |

| ADC with no PEG | High | |

| ADC with PEG2 | High | |

| ADC with PEG4 | Moderate | |

| ADC with PEG8 | Stabilized (Low) | |

| ADC with PEG12 | Stabilized (Low) | |

| ADC with PEG24 | Stabilized (Low) |

NHS Ester vs. Other Reactive Chemistries (e.g., Maleimide)

The choice of the reactive group determines the target functional group on the biomolecule and the stability of the resulting linkage.

| Feature | NHS Ester (amine-reactive) | Maleimide (thiol-reactive) |

| Target Residue | Primary amines (Lysine, N-terminus). | Thiols (Cysteine). |

| Reaction pH | 7.0 - 9.0 | 6.5 - 7.5 |

| Reaction Speed | Generally fast. | Very fast and specific at physiological pH. |

| Linkage Stability | Stable amide bond. | Stable thioether bond. |

| Side Reactions | Hydrolysis of the NHS ester is a competing reaction, especially at higher pH. | Hydrolysis of the maleimide group can occur at pH > 7.5. |

| Site-Specificity | Less site-specific as primary amines are often abundant on protein surfaces. | More site-specific as free thiols are less common. Cysteine residues can also be introduced at specific sites through genetic engineering. |

Table 2: Comparison of Hydrolysis Half-lives of Various PEG-NHS Esters at pH 8, 25°C

| PEG NHS Ester Type | Half-life (minutes) |

| Succinimidyl Valerate (SVA) | 33.6 |

| Succinimidyl Butanoate (SBA) | 23.3 |

| Succinimidyl Carbonate (SC) | 20.4 |

| Succinimidyl Glutarate (SG) | 17.6 |

| Succinimidyl Propionate (SPA) | 16.5 |

| Succinimidyl Succinate (SS) | 9.8 |

| Succinimidyl Succinamide (SSA) | 3.2 |

| Succinimidyl Carboxymethylated (SCM) | 0.75 |

| mPEG2-NHS | 4.9 |

| Data adapted from Laysan Bio, Inc. Note that aminolysis rates generally parallel hydrolysis rates. |

Experimental Protocols

General Protocol for Protein PEGylation with this compound

This protocol provides a general procedure for conjugating this compound to a protein containing accessible primary amines.

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).

-

This compound.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

-

Dialysis or size-exclusion chromatography (SEC) materials for purification.

Procedure:

-

Protein Preparation : Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer.

-

This compound Solution Preparation : Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM). Do not store the solution as NHS esters are susceptible to hydrolysis.

-

PEGylation Reaction : Add a 10- to 50-fold molar excess of the this compound solution to the protein solution with gentle stirring. The optimal molar ratio depends on the protein and the desired degree of PEGylation and should be determined empirically. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.

-

Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Quenching the Reaction : Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

-

Purification of the PEGylated Protein : Remove unreacted this compound and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

Protocol for Small Molecule Modification with this compound

This protocol outlines a general procedure for conjugating this compound to an amine-containing small molecule.

Materials:

-

Amine-containing small molecule.

-

This compound.

-

Anhydrous organic solvent (e.g., DMF, CH₂Cl₂, DMSO).

-

Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)).

-

LC-MS or TLC for reaction monitoring.

-

Purification supplies (e.g., silica gel for column chromatography).

Procedure:

-

Dissolution : Dissolve the amine-containing small molecule in an anhydrous organic solvent.

-

Reaction Setup : Under continuous stirring, add the base and this compound to the reaction mixture. A 1:1 or 2:1 molar ratio of PEG linker to the small molecule can be used as a starting point, depending on the reaction kinetics.

-

Incubation : Stir the reaction mixture for 3-24 hours at room temperature.

-

Monitoring : Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

-

Workup and Purification : Upon completion, quench the reaction (e.g., by adding water) and perform a standard organic workup. Purify the final product using an appropriate method, such as silica gel column chromatography.

Visualizing Workflows and Concepts

General Workflow for Protein PEGylation

Caption: A representative workflow for protein PEGylation with this compound.

Impact of PEGylation on Antibody-Receptor Interaction

PEGylation can influence the binding of a therapeutic antibody to its target receptor on a cell surface. This can have downstream effects on intracellular signaling.

References

The Strategic Application of Hydrophilic PEG Spacers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the covalent attachment of molecules to proteins, peptides, and oligonucleotides has revolutionized therapeutic and diagnostic development. A critical component in the design of these bioconjugates is the linker, or spacer, that connects the biomolecule to a payload, such as a drug, imaging agent, or another protein. Among the various types of linkers, hydrophilic polyethylene glycol (PEG) spacers have emerged as a cornerstone technology.[1][2] This in-depth technical guide explores the core applications of hydrophilic PEG spacers in bioconjugation, providing quantitative data, detailed experimental protocols, and logical diagrams to illustrate key concepts for researchers, scientists, and drug development professionals.

PEG is a biocompatible, non-toxic, and non-immunogenic polymer that, when used as a spacer, imparts several advantageous properties to bioconjugates.[3] These benefits include enhanced solubility and stability, reduced aggregation, and improved pharmacokinetic profiles.[4][5] The ability to precisely control the length and architecture of PEG spacers allows for the fine-tuning of a bioconjugate's properties to optimize its performance for a specific application.

Core Advantages of Hydrophilic PEG Spacers

The incorporation of hydrophilic PEG spacers into bioconjugates addresses several key challenges in their development, primarily by mitigating the hydrophobicity of many payloads and modifying the overall physicochemical properties of the conjugate.

-

Enhanced Solubility and Stability: Many potent therapeutic payloads, such as those used in antibody-drug conjugates (ADCs), are hydrophobic. This can lead to aggregation of the bioconjugate, compromising its stability and manufacturability. Hydrophilic PEG spacers act as a solubilizing agent, effectively shielding the hydrophobic payload and preventing aggregation. This improved solubility is crucial for developing bioconjugates with higher drug-to-antibody ratios (DARs).

-

Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, increases the hydrodynamic size of the bioconjugate. This increased size reduces renal clearance, leading to a longer circulation half-life and increased exposure of the target tissue to the therapeutic.

-

Reduced Immunogenicity: The hydrophilic and flexible nature of PEG chains can mask immunogenic epitopes on the surface of the biomolecule, potentially reducing the risk of an immune response against the bioconjugate.

-

Steric Hindrance and Spatial Control: PEG spacers provide a defined distance between the biomolecule and the payload. This separation can minimize steric hindrance, ensuring that the biological activity of the biomolecule (e.g., antibody binding) is not compromised by the attached payload.

Quantitative Data on the Impact of PEG Spacers

The length of the PEG spacer is a critical parameter that can be optimized to fine-tune the properties of a bioconjugate. The following tables summarize quantitative data from studies on antibody-drug conjugates (ADCs), demonstrating the impact of PEG spacer length on key performance metrics.

Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics

| ADC Construct | PEG Spacer Length (Number of PEG units) | Clearance (mL/day/kg) | Exposure (AUC) (µg*h/mL) | In Vivo Half-Life |

| IgG Control | N/A | 330 | 12,000 | 5.3 days |

| ADC with PEG2 Linker | 2 | 100 | 3,500 | - |

| ADC with PEG4 Linker | 4 | 160 | 5,600 | - |

| ADC with PEG8 Linker | 8 | 280 | 9,800 | 6.1 days |

| ADC with PEG12 Linker | 12 | 280 | 10,000 | 6.0 days |

| ADC with PEG24 Linker | 24 | 290 | 10,000 | 5.8 days |

(Data synthesized from a study on PEGylated glucuronide-MMAE linkers)

Table 2: Impact of PEG Spacer Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate

| Conjugate | PEG Molecular Weight | IC50 (nM) | Fold Change vs. Non-PEGylated |

| Affibody-Drug Conjugate (No PEG) | N/A | ~5 (estimated) | 1x |

| Affibody-Drug Conjugate with HP4KM | 4 kDa | 31.9 | 6.4x less potent |

| Affibody-Drug Conjugate with HP10KM | 10 kDa | 111.3 | 22.3x less potent |

(Data from a study on affibody-based drug conjugates)

Experimental Protocols

The successful implementation of hydrophilic PEG spacers in bioconjugation relies on well-defined and robust experimental protocols. The following sections provide detailed methodologies for common bioconjugation and characterization techniques.

Protocol 1: Amine-Reactive PEGylation using an NHS-Ester PEG Spacer

This protocol describes the conjugation of a protein (e.g., an antibody) to a payload via a PEG spacer functionalized with an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues) on the protein.

Materials:

-

Protein to be PEGylated (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

NHS-Ester-PEG-Payload

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium phosphate buffer with 0.15 M NaCl, pH 7.2-8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis cassette for buffer exchange and purification

Procedure:

-

Protein Preparation: If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.

-

PEG Reagent Preparation: Immediately before use, dissolve the NHS-Ester-PEG-Payload in DMSO or DMF to a concentration of 10-20 mM.

-

PEGylation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved PEG reagent to the protein solution. The optimal ratio should be determined empirically.

-

The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove unreacted PEG reagent and byproducts using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS). Size-exclusion chromatography (SEC) can also be used for purification.

Protocol 2: Thiol-Reactive PEGylation using a Maleimide-PEG Spacer

This protocol outlines the conjugation of a molecule with a free sulfhydryl group (e.g., a reduced antibody or a cysteine-containing peptide) to a payload via a maleimide-functionalized PEG spacer.

Materials:

-

Thiol-containing molecule (1-10 mg/mL in a thiol-free buffer, e.g., PBS, pH 6.5-7.5)

-

Maleimide-PEG-Payload

-

Anhydrous DMSO or DMF

-

Conjugation Buffer: PBS, pH 6.5-7.5

-

(Optional) Reducing agent for antibody reduction: Tris(2-carboxyethyl)phosphine (TCEP)

-

Desalting column or dialysis cassette

Procedure:

-

Preparation of Thiol-Containing Molecule:

-

If starting with an antibody, partially reduce it using a reducing agent like TCEP to expose free sulfhydryl groups. The molar excess of TCEP will determine the number of available thiols.

-

Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with degassed Conjugation Buffer.

-

-

PEG Reagent Preparation: Immediately before use, dissolve the Maleimide-PEG-Payload in DMSO or DMF to a stock concentration of 10-20 mM.

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved maleimide-PEG reagent to the thiol-containing molecule solution.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

-

-

Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted components.

Protocol 3: Characterization of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy

This is a simple and rapid method to determine the average DAR of an ADC.

Procedure:

-

Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients of the unconjugated antibody (ε_Ab_) at 280 nm and the payload (ε_Drug_) at its wavelength of maximum absorbance (λ_max_). Also, determine the extinction coefficient of the payload at 280 nm (ε_Drug,280_).

-

Measure Absorbance: Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λ_max_ of the payload (A_λmax_).

-

Calculate Concentrations:

-

Concentration of the payload (C_Drug_) = A_λmax_ / ε_Drug_

-

Concentration of the antibody (C_Ab_) = (A_280_ - (A_λmax_ * (ε_Drug,280_ / ε_Drug_))) / ε_Ab_

-

-

Calculate DAR:

-

DAR = C_Drug_ / C_Ab_

-

Protocol 4: Assessment of Immunogenicity of PEGylated Conjugates

A tiered approach is typically used to assess the immunogenicity of PEGylated bioconjugates.

Tier 1: Screening Assay (ELISA-based)

-

Plate Coating: Coat microtiter plates with the PEGylated conjugate or a generic PEGylated protein and incubate overnight at 4°C.

-

Blocking: Block non-specific binding sites with a suitable blocking buffer.

-

Sample Incubation: Add diluted serum or plasma samples from subjects and incubate for 2 hours at room temperature.

-

Detection: Add a secondary antibody conjugated to an enzyme (e.g., anti-human IgG-HRP) that binds to the anti-PEG antibodies. Incubate for 1 hour at room temperature.

-

Substrate Addition and Reading: Add a chromogenic substrate and measure the absorbance to detect the presence of anti-PEG antibodies.

Tier 2: Confirmatory Assay Samples that test positive in the screening assay are then subjected to a confirmatory assay, which typically involves a competition-based format where the binding of antibodies is inhibited by pre-incubation with an excess of the PEGylated drug.

Tier 3: Neutralizing Antibody (NAb) Assay This assay determines if the detected anti-PEG antibodies can neutralize the biological activity of the PEGylated therapeutic. A cell-based assay is often employed where the ability of the therapeutic to elicit a biological response is measured in the presence and absence of the patient's serum.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the application of hydrophilic PEG spacers in bioconjugation.

Caption: Core advantages of hydrophilic PEG spacers in bioconjugation.

References

The Architect's Bridge: A Technical Guide to m-PEG10-NHS Ester's Role in PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The PROTAC Revolution and the Central Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules designed to eliminate disease-causing proteins entirely. They achieve this by co-opting the cell's own ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a "warhead" ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1]

The formation of a stable and productive ternary complex—comprising the POI, the PROTAC, and the E3 ligase—is the cornerstone of this technology.[2] This event brings the E3 ligase into close proximity with the POI, facilitating the transfer of ubiquitin to the target protein. This polyubiquitination marks the POI for degradation by the 26S proteasome, thus removing it from the cell.[1]

While the warhead and E3 ligase ligand dictate what is targeted and which ligase is hijacked, the linker is the critical architect of the ternary complex. Its length, composition, and flexibility profoundly influence the PROTAC's efficacy, selectivity, and physicochemical properties.[2] This guide focuses on a widely used and versatile linker building block, m-PEG10-NHS ester , dissecting its components and strategic role in the rational design of potent protein degraders.

Deconstructing the this compound Linker

The this compound is a heterobifunctional chemical tool prized for its specific functionalities, which are ideally suited for PROTAC synthesis. It can be broken down into two key functional parts: the m-PEG10 chain and the N-hydroxysuccinimide (NHS) ester reactive group.

-

The m-PEG10 Chain : This component is a monodispersed polyethylene glycol (PEG) chain composed of ten repeating ethylene glycol units, capped at one end with a methoxy ('m') group. The PEG chain imparts several crucial properties to the PROTAC molecule:

-

Hydrophilicity : The repeating ether oxygens in the PEG backbone significantly increase the water solubility of the often large and hydrophobic PROTAC molecule. This is critical for improving compatibility with physiological environments and can enhance bioavailability.[1]

-

Flexibility and Length : The 10-unit PEG chain provides a defined, flexible spacer. This flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive orientation for the ternary complex. The specific length is a critical design parameter that must be optimized to span the distance between the POI and the E3 ligase without inducing steric clashes or forming unproductive complexes.

-

Improved Pharmacokinetics : PEGylation is a well-established strategy to improve the drug-like properties of molecules. By increasing solubility and modulating lipophilicity, PEG linkers can positively impact cell permeability and overall pharmacokinetic profiles.

-

-

The NHS Ester Group : The N-hydroxysuccinimide ester is one of the most common and efficient amine-reactive chemical groups used in bioconjugation.

-

High Reactivity and Specificity : The NHS ester reacts efficiently and specifically with primary aliphatic amines, such as the ε-amino group of lysine residues or an amine-functionalized warhead/E3 ligand.

-

Stable Amide Bond Formation : The reaction, which proceeds optimally at a physiological to slightly alkaline pH (7.2-9), results in the formation of a highly stable and irreversible amide bond, covalently linking the PEG chain to one of the PROTAC's ligands. The NHS moiety is released as a benign, water-soluble byproduct.

-

Quantitative Analysis: The Critical Impact of Linker Length

The efficacy of a PROTAC is not linear with linker length; an optimal length must be empirically determined for each POI-E3 ligase pair. A linker that is too short can prevent ternary complex formation due to steric hindrance, while an excessively long linker can lead to reduced potency due to a high entropic penalty upon binding or the formation of unproductive complexes. This optimization is typically quantified by determining the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of target protein degradation achieved).

The following tables summarize data from published studies, illustrating the profound effect of linker length and composition on PROTAC performance.

| Target Protein | E3 Ligase | Linker Type & Length (# of PEG units) | Degradation Potency (DC50) | Key Finding | Reference |

| BRD4 | CRBN | 0 PEG units | < 0.5 µM | Direct conjugation and longer linkers are effective. | |

| BRD4 | CRBN | 1-2 PEG units | > 5 µM | Intermediate linkers can be detrimental to potency. | |

| BRD4 | CRBN | 4-5 PEG units | < 0.5 µM | Potency is recovered with longer PEG chains. |

| Target Protein | E3 Ligase | Linker Type & Length (Total Atoms) | Degradation Potency (DC50) | Max Degradation (Dmax) | Key Finding | Reference |

| TBK1 | VHL | Alkyl/Ether (< 12 atoms) | No Degradation | N/A | A minimum linker length is required for activity. | |

| TBK1 | VHL | Alkyl/Ether (21 atoms) | 3 nM | 96% | An optimal linker length leads to picomolar potency. | |

| TBK1 | VHL | Alkyl/Ether (29 atoms) | 292 nM | 76% | Excessively long linkers can decrease efficacy. |

These data underscore that linker design is a core aspect of PROTAC development. While this compound provides a synthetically accessible and functionally advantageous starting point, researchers must often synthesize and test a series of linkers with varying PEG lengths (e.g., PEG8, PEG12) to identify the optimal construct for their specific system.

Visualizing Core Concepts in PROTAC Development

Diagrams are essential for illustrating the complex mechanisms and workflows in PROTAC research.

Caption: PROTAC Mechanism of Action.

Caption: PROTAC Synthesis Workflow.

Caption: Logical Relationship of Linker Properties.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using this compound

This protocol describes a common two-step approach where a ligand containing a primary amine is first coupled to the this compound, followed by coupling of the resulting carboxylic acid intermediate to a second ligand.

Materials:

-

Ligand 1 with an available primary amine (e.g., amine-modified E3 ligase ligand).

-

This compound.

-

Ligand 2 with a carboxylic acid (e.g., warhead with a carboxyl group for linking).

-

Anhydrous N,N-Dimethylformamide (DMF).

-

N,N-Diisopropylethylamine (DIPEA).

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Solvents for workup and purification (e.g., Ethyl Acetate, Dichloromethane (DCM), water, brine).

-

Anhydrous sodium sulfate (Na2SO4).

-

Silica gel for column chromatography.

Step 1: Coupling of Amine-Containing Ligand to this compound

-

Dissolve Ligand 1 (1.0 equivalent) in anhydrous DMF.

-

Add DIPEA (2.0-3.0 equivalents) to the solution to act as a non-nucleophilic base.

-

In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.

-

Add the this compound solution dropwise to the Ligand 1 solution while stirring at room temperature.

-

Allow the reaction to stir at room temperature for 4-12 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water and brine to remove DMF and excess reagents.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product (Ligand 1-PEG10-COOH intermediate) by flash column chromatography on silica gel.

Step 2: Coupling of Carboxylic Acid Intermediate to Second Ligand

-

Dissolve the purified Ligand 1-PEG10-COOH intermediate (1.0 equivalent) and Ligand 2 (with a primary or secondary amine, 1.1 equivalents) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-6 hours under a nitrogen atmosphere. Monitor progress by LC-MS.

-

Once the reaction is complete, perform an aqueous workup as described in Step 1 (dilution with ethyl acetate, washing with water and brine).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

-

Purify the final PROTAC molecule by preparative HPLC to obtain the high-purity product. Characterize the final compound by HRMS and NMR.

Protocol 2: Western Blot for Measuring PROTAC-Induced Protein Degradation

This protocol outlines the quantification of target protein levels in cells following PROTAC treatment to determine DC50 and Dmax.

Materials:

-

Cell line expressing the target protein.

-

PROTAC compound dissolved in DMSO.

-

Vehicle control (DMSO).

-

Cell culture media and reagents.

-

6-well cell culture plates.

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer with a reducing agent (e.g., β-mercaptoethanol).

-

SDS-PAGE gels, electrophoresis, and transfer apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).

-

Primary antibody specific to the target protein.

-

Primary antibody for a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that allows for 70-80% confluency on the day of treatment. Allow cells to adhere overnight.

-

Prepare serial dilutions of the PROTAC compound in cell culture media. A typical concentration range might be 1 µM down to 0.1 nM.

-

Aspirate the old media and treat the cells with the varying concentrations of the PROTAC. Include a vehicle-only (DMSO) control well.

-

Incubate the cells for a specified time (e.g., 18-24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After incubation, place plates on ice and wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples using lysis buffer.

-

Add Laemmli sample buffer to a consistent amount of protein (e.g., 20-30 µg) from each sample.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

-

Western Blotting:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Re-probe the same membrane with a primary antibody for a loading control protein.

-

Quantify the band intensity for the target protein and the loading control using densitometry software.

-

Normalize the target protein signal to its corresponding loading control signal.

-

Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot this data against the log of the PROTAC concentration and use a non-linear regression model to calculate the DC50 and Dmax values.

-

Conclusion

The this compound is a powerful and versatile building block in the PROTAC developer's toolkit. Its PEG component offers a strategic solution to the physicochemical challenges often faced with these large molecules, enhancing solubility and providing a flexible, optimizable spacer. The NHS ester provides a reliable chemical handle for robust and specific conjugation to protein ligands. However, as the quantitative data clearly demonstrate, the linker is not a passive component. The success of a PROTAC hinges on the meticulous, empirical optimization of linker length and composition to facilitate the formation of a highly stable and productive ternary complex. A deep understanding of the role of linkers like this compound, combined with robust synthetic strategies and quantitative biological evaluation, is essential for advancing the next generation of targeted protein degraders from chemical novelty to transformative therapeutics.

References

Methodological & Application

Application Notes and Protocols for Labeling Proteins with m-PEG10-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent modification of proteins using methoxy-polyethylene glycol (10)-N-hydroxysuccinimidyl ester (m-PEG10-NHS ester). This process, known as PEGylation, is a widely used bioconjugation technique to enhance the therapeutic and biotechnological potential of proteins. The attachment of the hydrophilic PEG chain can improve protein solubility, stability, and in vivo circulation half-life, while potentially reducing immunogenicity.[1][2]

Introduction

This compound is an amine-reactive reagent that covalently attaches a monodisperse polyethylene glycol chain with ten repeating units to proteins. The N-hydroxysuccinimidyl (NHS) ester moiety reacts efficiently with primary amines (-NH2), such as the ε-amine of lysine residues and the N-terminal α-amine, to form stable amide bonds.[3][4] This reaction is most efficient at a neutral to slightly basic pH (7.2-9.0).[5] The extent of PEGylation can be controlled by adjusting the molar ratio of the this compound to the protein.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for labeling a target protein with this compound, followed by purification of the PEGylated conjugate.

Materials Required

-

This compound

-

Protein of interest

-

Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.0-9.0)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)

-

Purification system and columns (e.g., Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), or dialysis cassettes)

Protein Preparation

-

Dissolve the protein to be labeled in an amine-free buffer at a concentration of 1-10 mg/mL.

-

Ensure the buffer does not contain primary amines, such as Tris or glycine, as these will compete with the labeling reaction. If necessary, perform a buffer exchange using dialysis or a desalting column.

This compound Reagent Preparation

Note: The NHS ester is moisture-sensitive. To avoid hydrolysis, equilibrate the vial to room temperature before opening and do not prepare stock solutions for long-term storage.

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A 10 mg/mL or 10 mM solution is a common starting point.

Protein PEGylation Reaction

The optimal molar excess of this compound will depend on the protein and the desired degree of labeling. A 10- to 20-fold molar excess of the reagent to the protein is a common starting point.

-

Calculate the required volume of the this compound stock solution to achieve the desired molar excess.

-

Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to prevent protein denaturation.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation times (up to 4 hours) may be required, particularly at a lower pH.

Quenching the Reaction

-

To stop the labeling reaction, add a quenching buffer containing a high concentration of primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.

Purification of the PEGylated Protein

Purification is necessary to remove unreacted this compound, the hydrolyzed NHS byproduct, and any aggregated protein. The choice of purification method depends on the properties of the protein and the degree of PEGylation.

-

Size Exclusion Chromatography (SEC): This is one of the most common methods for separating PEGylated proteins from unreacted, low-molecular-weight reagents. It is effective in removing unreacted PEG and native protein from the reaction mixture.

-

Ion Exchange Chromatography (IEX): IEX can be used to separate proteins based on the degree of PEGylation, as the attachment of PEG chains can shield surface charges.

-

Hydrophobic Interaction Chromatography (HIC): HIC can serve as a supplementary purification step to IEX.

-

Dialysis/Ultrafiltration: These methods are effective for removing small molecule byproducts and for buffer exchange.

Storage

Store the purified PEGylated protein under conditions that are optimal for the unlabeled protein. For long-term storage, it is recommended to store at –20 °C to –80 °C, and to aliquot the protein solution to avoid repeated freeze-thaw cycles.

Quantitative Data

The degree of labeling is dependent on several factors, including the molar ratio of the PEG reagent to the protein, the protein concentration, and the reaction pH.

Table 1: Effect of Molar Coupling Ratio on the Degree of Labeling of Goat anti-Mouse IgG.

| Molar Coupling Ratio (Label:Protein) | Degree of Labeling (Fluorescein Label) | Degree of Labeling (Biotin Label) |

| 5:1 | 2.0 | 2.1 |

| 10:1 | 3.5 | 3.8 |

| 20:1 | 5.0 | 5.0 |

| 40:1 | 6.2 | 6.5 |

Reaction Conditions: 1.0 mg/mL antibody in PBS, pH 7.0, for 2 hours. Data adapted from a study on labeling with generic fluorescein and biotin NHS esters, which demonstrates the general principle of increasing labeling with higher molar ratios.

Table 2: Typical PEGylation Results for IgG.

| Protein Concentration | Molar Excess of PEG-NHS Ester | Resulting Linkers per Antibody |

| 1-10 mg/mL | 20-fold | 4-6 |

This table provides a general guideline for the expected degree of labeling for a typical antibody under standard reaction conditions.

Characterization of PEGylated Proteins

The successful PEGylation of the protein can be confirmed by various analytical techniques:

-

SDS-PAGE: PEGylated proteins will exhibit a higher apparent molecular weight compared to the unlabeled protein.

-

Size Exclusion Chromatography (SEC): The PEGylated protein will elute earlier than the native protein due to its increased hydrodynamic radius.

-

Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): This provides a precise measurement of the molecular weight increase, allowing for the determination of the number of attached PEG chains.

Diagrams

Below are diagrams illustrating the key processes described in this application note.

Caption: A flowchart of the key steps in the protein PEGylation protocol.

Caption: The chemical reaction between a primary amine on a protein and this compound.

References

- 1. scielo.br [scielo.br]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Surface Modification of Nanoparticles with m-PEG10-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to improve the in vivo performance of nanoparticles for therapeutic and diagnostic applications. The covalent attachment of PEG chains to the nanoparticle surface, a process known as PEGylation, imparts a hydrophilic shield that can reduce nonspecific protein adsorption (opsonization), prevent aggregation, and prolong systemic circulation time, thereby enhancing the Enhanced Permeability and Retention (EPR) effect in tumor tissues.[1][2][3]

This document provides detailed application notes and protocols for the surface modification of nanoparticles using methoxy-PEG10-N-hydroxysuccinimidyl (m-PEG10-NHS) ester. The NHS ester functional group readily reacts with primary amines on the nanoparticle surface to form stable amide bonds, offering a straightforward and efficient method for PEGylation.[4][5] These guidelines are intended for researchers in drug delivery, nanomedicine, and related fields.

Reaction Principle

The surface modification process is based on the reaction between the N-hydroxysuccinimidyl (NHS) ester of the m-PEG10 derivative and primary amine groups (-NH2) present on the surface of the nanoparticles. This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond, covalently linking the PEG chain to the nanoparticle. The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH (7.2-8.5) to ensure the primary amines are deprotonated and thus more nucleophilic.

Key Applications

The PEGylation of nanoparticles using m-PEG10-NHS ester is a versatile technique with several critical applications in drug delivery and nanomedicine:

-

Prolonged Systemic Circulation: By reducing opsonization and subsequent uptake by the mononuclear phagocyte system (MPS), PEGylation significantly extends the blood circulation half-life of nanoparticles.

-

Improved Stability: The hydrophilic PEG layer prevents nanoparticle aggregation and enhances their colloidal stability in biological fluids.

-

Reduced Immunogenicity: PEGylation can mask the nanoparticle surface from the immune system, reducing potential immunogenic responses.

-

Enhanced Tumor Targeting: For passively targeted nanoparticles, the prolonged circulation time increases the probability of accumulation in tumor tissues via the EPR effect.

Experimental Protocols

Materials and Reagents

-

Amine-functionalized nanoparticles (e.g., PLGA, silica, liposomes)

-

This compound

-

Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification system (e.g., centrifugation, size-exclusion chromatography, or dialysis cassettes)

-

Deionized (DI) water

Protocol 1: PEGylation of Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles possessing primary amine groups on their surface.

1. Reagent Preparation:

- Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

- Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF. The NHS-ester moiety is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.

2. Nanoparticle Preparation:

- Disperse the amine-functionalized nanoparticles in the Reaction Buffer (PBS, pH 7.4) to a final concentration of 1-5 mg/mL.

- If necessary, sonicate the suspension briefly to ensure it is homogeneous.

3. Conjugation Reaction:

- Add the freshly prepared this compound solution to the nanoparticle suspension. A 10- to 50-fold molar excess of the PEG reagent over the amount of amine-containing nanoparticles is generally recommended to achieve sufficient surface coverage.

- Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to maintain nanoparticle stability.

- Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing (e.g., on a rotator).

4. Quenching and Purification:

- To stop the reaction, quench any unreacted NHS esters by adding the Quenching Buffer to a final concentration of 10-20 mM.

- Incubate for 15-30 minutes at room temperature.

- Purify the PEGylated nanoparticles to remove excess this compound and reaction byproducts. This can be achieved through:

- Centrifugation: Pellet the nanoparticles by centrifugation, remove the supernatant, and resuspend the pellet in fresh buffer. Repeat this washing step 2-3 times.

- Size-Exclusion Chromatography (SEC): Pass the reaction mixture through an appropriate SEC column to separate the larger nanoparticles from the smaller, unreacted PEG molecules.

- Dialysis: Dialyze the nanoparticle suspension against a large volume of buffer to remove small molecule impurities.

Protocol 2: Characterization of PEGylated Nanoparticles

This protocol outlines key methods to confirm the successful surface modification of nanoparticles with m-PEG10.

1. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement:

- Utilize Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and PDI of the nanoparticles before and after PEGylation.

- A modest increase in the hydrodynamic diameter is expected after PEGylation, indicating the presence of the PEG layer on the surface.

2. Zeta Potential Measurement:

- Measure the zeta potential of the nanoparticles before and after PEGylation using DLS with an electrode.

- A successful PEGylation of positively charged amine-functionalized nanoparticles will result in a decrease in the zeta potential, moving towards a more neutral value. This is due to the shielding of the surface charge by the PEG chains.

3. Quantification of Surface PEGylation (Optional):

- The extent of PEGylation can be quantified using various methods, including:

- Fluorescamine Assay: To quantify the number of remaining primary amine groups on the nanoparticle surface after PEGylation. A decrease in fluorescence compared to the un-PEGylated nanoparticles indicates successful conjugation.

- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method can be used to quantify the amount of PEG conjugated to the nanoparticles.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the structural characterization of PEGylated nanoparticles.

Data Presentation

Table 1: Typical Reaction Conditions for Nanoparticle PEGylation

| Parameter | Recommended Value | Reference |

| This compound Molar Excess | 10-50 fold | |

| Reaction Buffer | 0.1 M PBS | |

| Reaction pH | 7.2 - 8.0 | |

| Reaction Time | 2-4 hours at RT or overnight at 4°C | |

| Quenching Agent | 1 M Tris-HCl or 1 M Glycine |

Table 2: Expected Changes in Nanoparticle Properties After PEGylation

| Parameter | Before PEGylation (Amine-NP) | After PEGylation (PEG-NP) | Technique | Reference |

| Hydrodynamic Diameter | Variable (e.g., ~100 nm) | Increase of ~10-20 nm | DLS | |

| Zeta Potential | Positive (e.g., +20 to +40 mV) | Decrease towards neutrality (e.g., -5 to +10 mV) | DLS | |

| Surface Amine Groups | High | Significantly Reduced | Fluorescamine Assay |

Visualizations

Caption: Experimental workflow for nanoparticle PEGylation.

Caption: Logical flow of nanoparticle surface modification.

References

- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PEGylated Micro/Nanoparticles Based on Biodegradable Poly(Ester Amides): Preparation and Study of the Core–Shell Structure by Synchrotron Radiation-Based FTIR Microspectroscopy and Electron Microscopy [mdpi.com]

- 3. munin.uit.no [munin.uit.no]

- 4. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 5. This compound, 2490419-63-9 | BroadPharm [broadpharm.com]

m-PEG10-NHS ester reaction conditions for optimal labeling efficiency

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the optimal reaction conditions for conjugating m-PEG10-NHS ester to proteins, peptides, and other amine-containing biomolecules. The following protocols are designed to ensure high labeling efficiency and reproducibility for applications in research, diagnostics, and therapeutic development.

Introduction to this compound Chemistry

The this compound is a modification reagent that covalently attaches a monodisperse polyethylene glycol (PEG) chain of ten ethylene glycol units to a target molecule.[1][2] This process, known as PEGylation, can enhance the solubility, stability, and pharmacokinetic properties of biomolecules. The N-hydroxysuccinimide (NHS) ester functional group reacts specifically with primary amines, such as the N-terminus of a polypeptide chain and the side chain of lysine residues, to form a stable amide bond.[3]

The reaction is a nucleophilic acyl substitution where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This reaction is highly dependent on the pH of the reaction medium. A critical competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile, leading to an unreactive carboxylic acid and reducing the overall labeling efficiency. Careful control of reaction conditions is therefore crucial for successful conjugation.

Optimal Reaction Conditions

Achieving optimal labeling efficiency with this compound requires careful consideration of several key parameters. The following table summarizes the recommended conditions based on extensive data for NHS ester reactions.

| Parameter | Recommended Condition | Notes |

| pH | 7.2 - 8.5 | The optimal pH is a balance between ensuring the primary amine is deprotonated and minimizing hydrolysis of the NHS ester. A pH of 8.3-8.5 is often considered optimal for many proteins.[4][5] For pH-sensitive proteins, a lower pH of 7.2-7.4 can be used, but this may require longer incubation times. |

| Buffer | Amine-free buffers | Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate buffer, or borate buffer. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester. |

| Temperature | 4°C to Room Temperature (20-25°C) | The reaction can be performed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. Lower temperatures can help to minimize hydrolysis of the NHS ester and may be preferable for sensitive proteins. |

| Molar Ratio (PEG:Protein) | 10:1 to 50:1 | The optimal molar ratio of this compound to the target molecule depends on the number of available primary amines and the desired degree of labeling. A 20-fold molar excess is a common starting point for labeling antibodies, typically resulting in 4-6 PEG chains per antibody. The ratio should be optimized empirically for each specific application. |

| Solvent | Anhydrous DMSO or DMF | This compound is often dissolved in a small amount of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer. The final concentration of the organic solvent in the reaction mixture should typically not exceed 10% to avoid denaturation of the protein. |

| Protein Concentration | 1 - 10 mg/mL | A higher protein concentration can improve the labeling efficiency by favoring the reaction with the protein over hydrolysis. |

Experimental Protocols

General Workflow for Protein Labeling with this compound

The following diagram illustrates the general workflow for labeling a protein with this compound.

Caption: Workflow for this compound labeling of proteins.

Detailed Protocol for Protein Labeling

This protocol provides a step-by-step guide for labeling a generic protein with this compound.

Materials:

-

This compound

-

Protein to be labeled

-

Amine-free reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5, or 0.1 M sodium bicarbonate buffer, pH 8.3)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)

-

Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.

-

If the protein solution contains any amine-containing substances (e.g., Tris buffer, sodium azide), they must be removed by dialysis or buffer exchange into the reaction buffer.

-

-

This compound Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL). The NHS ester is susceptible to hydrolysis, so solutions should be prepared fresh.

-

-

Labeling Reaction:

-

Calculate the required volume of the this compound stock solution to achieve the desired molar excess.

-

Add the calculated volume of the this compound solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10%.

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. This will react with any unreacted this compound.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound and reaction byproducts by dialysis against an appropriate buffer (e.g., PBS) or by using a size-exclusion chromatography (SEC) column.

-

-

Storage:

-

Store the purified PEGylated protein under conditions that are optimal for the stability of the unlabeled protein.

-

Protocol for Quantifying the Degree of PEGylation

Determining the number of PEG chains attached to each protein molecule (the degree of PEGylation) is crucial for characterizing the final product. Several methods can be used for this purpose.

Principle: MALDI-TOF MS measures the molecular weight of the native and PEGylated protein. The mass difference corresponds to the number of attached PEG molecules.

Protocol:

-

Sample Preparation:

-

Prepare a matrix solution, such as sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA).

-

Mix the purified PEGylated protein sample with the matrix solution.

-

-

Target Spotting:

-

Spot 0.5-1 µL of the sample-matrix mixture onto a MALDI target plate and allow it to air dry.

-

-

Instrumental Analysis:

-

Acquire mass spectra in the appropriate mass range for the expected PEGylated protein. Linear mode is typically used for large molecules.

-

-

Data Analysis:

-

Determine the average molecular weight of the native and PEGylated protein from the mass spectra.

-

Calculate the degree of PEGylation using the following formula: Degree of PEGylation = (MW_PEGylated_protein - MW_native_protein) / MW_m-PEG10

-

Principle: Reversed-phase or size-exclusion HPLC can separate different PEGylated species based on their hydrophobicity or size, respectively.

Protocol:

-

System Preparation:

-

Equilibrate the HPLC system with the initial mobile phase conditions. For reversed-phase HPLC, a common mobile phase system consists of water and acetonitrile with an ion-pairing agent like trifluoroacetic acid (TFA).

-

-

Sample Preparation:

-

Dissolve the purified PEGylated protein sample in the initial mobile phase and filter it through a 0.22 µm filter.

-

-

Instrumental Analysis:

-

Inject the sample onto the HPLC column and elute using a suitable gradient.

-

-

Data Analysis:

-

The resulting chromatogram will show peaks corresponding to the unreacted protein and the different PEGylated species. The area under each peak can be used to determine the relative abundance of each species.

-

Principle: The 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay quantifies the number of remaining free primary amines after the PEGylation reaction. By comparing this to the number of primary amines in the unlabeled protein, the degree of PEGylation can be determined.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 M sodium bicarbonate buffer, pH 8.5.

-

Prepare a fresh 0.01% (w/v) solution of TNBSA in the bicarbonate buffer.

-

-

Assay:

-

Add 0.25 mL of the 0.01% TNBSA solution to 0.5 mL of both the native and PEGylated protein solutions (at the same concentration, typically 20-200 µg/mL in the bicarbonate buffer).

-

Incubate at 37°C for 2 hours.

-

Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl.

-

-

Measurement and Calculation:

-

Measure the absorbance of the solutions at 335 nm.

-

The degree of PEGylation can be calculated from the reduction in absorbance of the PEGylated protein compared to the native protein.

-

Troubleshooting

| Problem | Possible Cause | Suggested Solution |